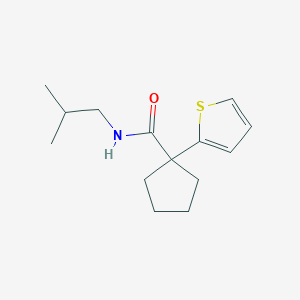

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-Isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a thiophene ring at the 1-position and an isobutyl group on the carboxamide nitrogen. The cyclopentane ring provides conformational rigidity, while the thiophene moiety introduces aromaticity with a sulfur heteroatom, influencing electronic properties and intermolecular interactions. This structural combination suggests applications in medicinal chemistry, particularly in targeting sulfur-interacting biological systems .

Properties

IUPAC Name |

N-(2-methylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-11(2)10-15-13(16)14(7-3-4-8-14)12-6-5-9-17-12/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGQDGXSMTMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1(CCCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide can be achieved through a multi-step process involving the formation of the cyclopentanecarboxamide core, followed by the introduction of the isobutyl and thiophen-2-yl groups. One common method involves the condensation of cyclopentanone with an appropriate amine to form the cyclopentanecarboxamide core. This intermediate can then be reacted with isobutyl bromide and thiophen-2-yl lithium to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to form alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory or analgesic effects.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The isobutyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopentanecarboxamide core can interact with proteins, potentially inhibiting their function or altering their conformation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include phenyl-, methylphenyl-, and methoxyphenyl-substituted cyclopentanecarboxamides (Table 1).

Table 1: Comparative Physicochemical Data

| Compound Name | Substituent (R) | Melting Point (°C) | Synthesis Yield (%) |

|---|---|---|---|

| 1-(Phenylamino)cyclopentanecarboxamide | Phenyl | 166 | 90 |

| 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide | 4-Methylphenyl | 120 | 85 |

| 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide | 4-Methoxyphenyl | 90–93 | 50 |

| N-Isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide* | Thiophen-2-yl | *Hypothetical: 110–130 (predicted) | *Hypothetical: 70–80 (predicted) |

Notes:

- Melting Points : The phenyl analog (166°C) exhibits the highest melting point due to strong π-π stacking and hydrogen bonding. The methoxy group in 2c reduces crystallinity (90–93°C), while the thiophene derivative’s predicted lower melting point (110–130°C) may arise from reduced aromatic stacking efficiency compared to benzene, though sulfur’s polarizability could partially offset this .

- Synthesis Yields : The methoxy analog’s lower yield (50%) suggests steric or electronic challenges during synthesis. The thiophene compound’s predicted higher yield (70–80%) could reflect enhanced reactivity of the thiophene ring in electrophilic substitutions .

Electronic and Reactivity Profiles

Density-functional theory (DFT) studies (e.g., B3LYP functional) reveal that the thiophene ring’s electron-rich sulfur atom alters charge distribution compared to phenyl analogs. Key findings include:

Crystallographic and Structural Insights

Crystallographic data for analogs (e.g., 2a, 2b) were determined using SHELX software, revealing distinct packing patterns:

- Phenyl Analogs : Planar aromatic rings enable tight π-π stacking, contributing to higher melting points.

- Thiophene Derivative: Predicted non-planar conformations (via DFT) may disrupt crystal packing, reducing melting points. Experimental phasing via SHELXC/D/E could validate this hypothesis .

Biological Activity

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the formation of the cyclopentanecarboxamide core. The synthesis typically involves:

- Formation of the Cyclopentanecarboxamide Core : This is achieved through the condensation of cyclopentanone with an appropriate amine.

- Introduction of Substituents : The isobutyl group and thiophen-2-yl moiety are introduced using reagents such as isobutyl bromide and thiophen-2-yl lithium.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The thiophene ring can modulate the activity of enzymes, potentially acting as an inhibitor or activator depending on the target.

- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Lipophilicity : The isobutyl group enhances the compound’s lipophilicity, facilitating its ability to penetrate cell membranes and reach intracellular targets .

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate effective inhibition, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

Preliminary investigations into the anticancer properties reveal that this compound may inhibit cancer cell proliferation. Specific studies have reported IC50 values indicating significant cytotoxic effects on cancer cell lines, warranting further exploration into its mechanism and efficacy .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound had a broad spectrum of activity with MIC values ranging from 5 to 20 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of the compound on various human cancer cell lines. The results indicated that this compound inhibited cell growth significantly, with IC50 values ranging from 8 to 12 µM across different cell types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8 |

| MCF7 | 10 |

| A549 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.